molecular formula C17H17N3O2S B11033737 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11033737
M. Wt: 327.4 g/mol
InChI Key: QCEZRVOZFVYGFK-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione: is a chemical compound with the following IUPAC name: 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}propanoic acid . Its molecular formula is C₁₆H₂₀N₄O₂S₂ with a molecular weight of approximately 364.49 g/mol . This compound belongs to the pyrrolidine family and exhibits interesting properties.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the condensation of appropriate precursors under controlled conditions. Detailed step-by-step procedures are available in scientific literature.

Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Manufacturers may employ batch or continuous processes, ensuring consistent quality.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield derivatives with different functional groups.

    Substitution: Substituents on the pyrrolidine ring can be replaced by other groups.

    Addition: The compound may participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.

    Addition: Electrophiles (e.g., alkyl halides, carbonyl compounds).

Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are essential to identify intermediates and final products.

Scientific Research Applications

This compound finds applications across disciplines:

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While unique, it shares features with related pyrrolidine derivatives. Notable similar compounds include 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypent-3-en-2-one .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H17N3O2S/c1-10-5-4-6-13(7-10)20-15(21)9-14(16(20)22)23-17-18-11(2)8-12(3)19-17/h4-8,14H,9H2,1-3H3

InChI Key

QCEZRVOZFVYGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C

Origin of Product

United States

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